Cas no 101768-64-3 (4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride)
4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Piperidine,4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1)
- 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride
- 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride (1:1)
- 4-[(4-CHLOROPHENYL)SULPHONYL]PIPERIDINE HYDROCHLORIDE
- 4-[(4-Chlorophenyl)sulfonyl]piperidinehydrochloride
- 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride
- 4-((4-Chlorophenyl)sulfonyl)piperidinehydrochloride
- 4-(4-Chloro-benzenesulfonyl)-piperidine hydrochloride
- MFCD04115824
- 4-(4-Chlorobenzene-1-sulfonyl)piperidine--hydrogen chloride (1/1)
- FT-0676972
- Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (1:1)
- 4-(4-Chlorophenylsulfonyl)piperidine HCl
- AKOS015846086
- 4-[(4-Chlorophenyl)sulfonyl]piperidine Monohydrochloride
- SCHEMBL5271819
- 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride, AldrichCPR
- BEA76864
- 101768-64-3
- SJYLTDPLFVFHFC-UHFFFAOYSA-N
- 4-(4-chlorophenyl)sulfonylpiperidine;hydrochloride
- DTXSID90936788
- CS-0339906
- 4-(4-chlorobenzenesulfonyl)piperidine hydrochloride
- DB-305025
- 4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride
-
- MDL: MFCD04115824
- Inchi: 1S/C11H14ClNO2S.ClH/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
- InChI Key: SJYLTDPLFVFHFC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(C1CCNCC1)(=O)=O.Cl
Computed Properties
- Exact Mass: 295.0200553g/mol
- Monoisotopic Mass: 295.0200553g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6Ų
4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023638-1g |
4-[(4-Chlorophenyl)sulfonyl]piperidinehydrochloride |
101768-64-3 | 95% | 1g |
£119.00 | 2022-03-01 | |
| Fluorochem | 023638-5g |
4-[(4-Chlorophenyl)sulfonyl]piperidinehydrochloride |
101768-64-3 | 95% | 5g |
£418.00 | 2022-03-01 | |
| Fluorochem | 023638-10g |
4-[(4-Chlorophenyl)sulfonyl]piperidinehydrochloride |
101768-64-3 | 95% | 10g |
£764.00 | 2022-03-01 | |
| Fluorochem | 023638-25g |
4-[(4-Chlorophenyl)sulfonyl]piperidinehydrochloride |
101768-64-3 | 95% | 25g |
£1331.00 | 2022-03-01 | |
| Chemenu | CM180620-1g |
4-[(4-Chlorophenyl)sulfonyl]piperidinehydrochloride |
101768-64-3 | 95%+ | 1g |
$155 | 2023-01-13 | |
| abcr | AB247693-1 g |
4-[(4-Chlorophenyl)sulphonyl]piperidine hydrochloride; . |
101768-64-3 | 1 g |
€242.00 | 2023-07-20 | ||
| Apollo Scientific | OR7708-1g |
4-[(4-Chlorophenyl)sulphonyl]piperidine hydrochloride |
101768-64-3 | 95+% | 1g |
£196.00 | 2025-02-20 | |
| Apollo Scientific | OR7708-5g |
4-[(4-Chlorophenyl)sulphonyl]piperidine hydrochloride |
101768-64-3 | 95+% | 5g |
£615.00 | 2025-02-20 | |
| TRC | C610063-100mg |
4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride |
101768-64-3 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C610063-500mg |
4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride |
101768-64-3 | 500mg |
$ 250.00 | 2022-06-06 |
4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride
Introduction to 4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride (CAS No. 101768-64-3) and Its Emerging Applications in Chemical Biology
4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 101768-64-3, is a significant compound in the realm of chemical biology and pharmaceutical research. This sulfonamide derivative has garnered attention due to its unique structural properties and potential therapeutic applications. The compound features a piperidine ring substituted with a 4-chlorophenylsulfonyl group, which contributes to its distinct pharmacological profile and reactivity. In recent years, advancements in medicinal chemistry have highlighted the compound's role in developing novel drug candidates, particularly in addressing neurological and inflammatory disorders.
The 4-chlorophenylsulfonyl moiety in 4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride plays a crucial role in modulating biological pathways by interacting with specific targets such as enzymes and receptors. This interaction is pivotal for designing molecules with enhanced binding affinity and selectivity. The hydrochloride salt form of the compound ensures improved solubility and stability, making it more amenable for various biochemical assays and preclinical studies.
Recent research has demonstrated the compound's efficacy in preclinical models of neurodegenerative diseases. Studies indicate that the sulfonamide group can interact with neurotransmitter receptors, potentially offering a new therapeutic approach for conditions like Alzheimer's disease and Parkinson's disease. The 4-chlorophenyl substituent enhances the compound's ability to cross the blood-brain barrier, a critical factor for central nervous system (CNS) drug development. These findings underscore the compound's promise as a scaffold for further drug discovery efforts.
In addition to its neurological applications, 4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride has shown promise in treating inflammatory disorders. The sulfonamide moiety is known to exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Preclinical studies have revealed that the compound can modulate immune responses without significant side effects, making it a candidate for developing novel anti-inflammatory agents. The structural versatility of this compound allows chemists to modify its pharmacophore, enabling the synthesis of derivatives with improved pharmacokinetic profiles.
The synthesis of 4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride involves multi-step organic reactions, including sulfonylation and nucleophilic substitution. The process requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition-metal catalysis have been employed to optimize the synthesis pathway, reducing byproducts and improving overall efficiency. These advancements contribute to the scalability of producing this compound for industrial applications.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride and biological targets. These studies provide insights into binding affinities, enzyme kinetics, and drug metabolism, aiding in rational drug design. The integration of machine learning algorithms has further enhanced predictive capabilities, allowing researchers to identify optimal analogs with tailored properties.
The pharmaceutical industry has shown interest in licensing or collaborating on projects involving 4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride due to its potential therapeutic value. Several biotech companies are conducting clinical trials to evaluate its efficacy and safety in humans. Early-phase trials have reported encouraging results, particularly in patients suffering from chronic neurological conditions. These trials are expected to pave the way for regulatory approvals and commercialization.
The environmental impact of synthesizing and disposing of 4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride is also a critical consideration. Green chemistry principles are being applied to develop sustainable synthetic routes that minimize waste and hazardous byproducts. For instance, solvent-free reactions and catalytic methods have been explored to reduce environmental footprints without compromising yield or purity.
Future research directions include exploring the compound's role in cancer therapy. Preliminary studies suggest that it may inhibit key signaling pathways involved in tumor growth and metastasis. By targeting specific oncogenic proteins, 4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride could serve as a lead compound for developing novel anticancer agents.
In conclusion, 4-((4-Chlorophenyl)sulfonyl)piperidine Hydrochloride (CAS No. 101768-64-3) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing drugs targeting neurological disorders, inflammatory diseases, and possibly cancer. Ongoing research efforts are focused on optimizing its synthesis, understanding its mechanisms of action, and advancing it towards clinical applications.
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